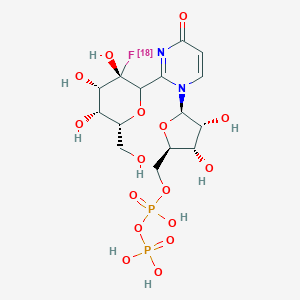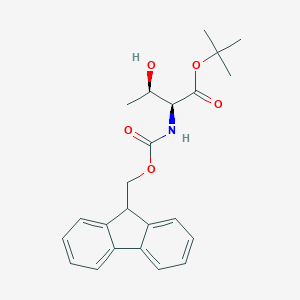
2-Fluor-4-phenylpyridin
Übersicht
Beschreibung
Es hat minimale oder vernachlässigbare Auswirkungen auf den D2-Rezeptor . Diese Verbindung wurde aufgrund ihrer hohen Selektivität und Wirksamkeit in der wissenschaftlichen Forschung weit verbreitet.
Wissenschaftliche Forschungsanwendungen
SCH-23390 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die Dopaminrezeptorantagonisten beinhalten.
Biologie: SCH-23390 wird in der Forschung eingesetzt, um die Rolle von Dopamin-D1-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Schizophrenie und Parkinson untersucht.
Industrie: SCH-23390 wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Dopaminrezeptoren abzielen
Wirkmechanismus
SCH-23390 entfaltet seine Wirkung durch selektive Bindung an Dopamin-D1-Rezeptoren, wodurch die Wirkung von Dopamin blockiert wird. Diese Hemmung beeinflusst verschiedene Signalwege, die an der motorischen Kontrolle, Kognition und Belohnung beteiligt sind. Die Verbindung weist auch eine gewisse Affinität für Serotoninrezeptoren auf, insbesondere für den 5-HT2C-Rezeptor .
Wirkmechanismus
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-4-phenylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines can influence their interaction with targets .
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts .
Pharmacokinetics
The pharmacokinetic properties of fluoropyridines can be influenced by the presence of fluorine atoms, which can affect their bioavailability .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties .
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-phenylpyridine can be influenced by various environmental factors . For instance, the introduction of fluorine atoms into lead structures is a common chemical modification used to improve the physical, biological, and environmental properties of new agricultural products .
Biochemische Analyse
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the fluoropyridine and the biomolecule it interacts with .
Cellular Effects
A related compound, 4-phenylpyridine, has been shown to suppress UVB-induced skin inflammation by targeting c-Src in vitro and in vivo
Temporal Effects in Laboratory Settings
An optimized synthesis of a related compound starting from 2-fluoro-4-methylpyridine has been reported, suggesting potential stability of fluoropyridines in laboratory settings .
Subcellular Localization
The localization of proteins and other biomolecules within a cell is crucial for understanding their functions
Vorbereitungsmethoden
Die Synthese von SCH-23390 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Der Syntheseweg umfasst typischerweise die Bildung des Benzazepinringsystems, gefolgt von Chlorierungs- und Hydroxylierungsreaktionen. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu verbessern .
Analyse Chemischer Reaktionen
SCH-23390 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: SCH-23390 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Benzazepinring zu modifizieren.
Vergleich Mit ähnlichen Verbindungen
SCH-23390 ist aufgrund seiner hohen Selektivität für Dopamin-D1-Rezeptoren einzigartig. Ähnliche Verbindungen sind:
Racloprid: Ein selektiver Dopamin-D2-Rezeptorantagonist.
Haloperidol: Ein nicht-selektiver Dopaminrezeptorantagonist, der zur Behandlung von Schizophrenie eingesetzt wird.
SKF-38393: Ein selektiver Dopamin-D1-Rezeptoragonist. Im Vergleich zu diesen Verbindungen macht die Selektivität von SCH-23390 für D1-Rezeptoren es besonders wertvoll in der Forschung, die sich auf diesen spezifischen Rezeptorsubtyp konzentriert
Eigenschaften
IUPAC Name |
2-fluoro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558613 | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116241-62-4 | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine](/img/structure/B38673.png)
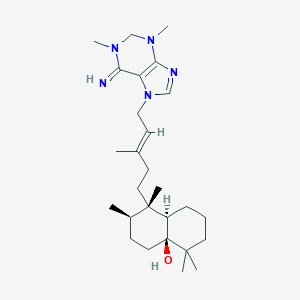


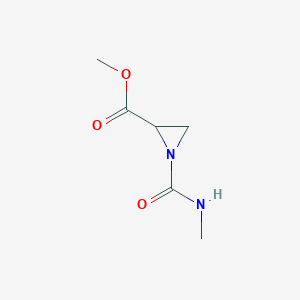
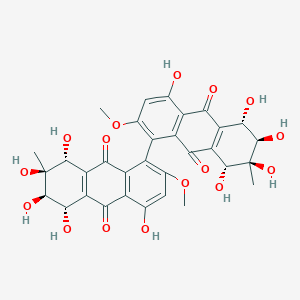

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
